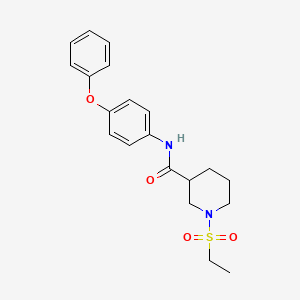![molecular formula C20H25N3O3S B5323361 N-(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5323361.png)
N-(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide, also known as N-(4-(4-(2-phenylethyl)piperazin-1-yl)benzenesulfonyl)acetamide or PSB-603, is a small molecule inhibitor of the serine protease HtrA2/Omi. It has been found to have potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and ischemia-reperfusion injury.
Mecanismo De Acción
The mechanism of action of N-(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide involves the inhibition of the serine protease HtrA2/Omi. This inhibition leads to the accumulation of misfolded proteins, which in turn triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress. This response ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to induce ER stress and activate the UPR. It has also been found to inhibit the activity of HtrA2/Omi, which is involved in the regulation of cell death and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide in lab experiments include its ability to selectively inhibit the activity of HtrA2/Omi. This allows for the study of the role of this protease in various diseases. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
Some future directions for the study of N-(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide include its potential therapeutic applications in cancer, neurodegenerative disorders, and ischemia-reperfusion injury. Further studies are needed to determine its optimal dosage and administration, as well as its potential toxicity. Additionally, the role of HtrA2/Omi in various diseases needs to be further studied to determine the potential therapeutic applications of this compound(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide.
Métodos De Síntesis
The synthesis of N-(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide involves the reaction of 4-aminobenzenesulfonamide with 4-(2-phenylethyl)piperazine in the presence of acetic anhydride. The resulting intermediate is then treated with acetic acid to yield the final product.
Aplicaciones Científicas De Investigación
N-(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of HtrA2/Omi, a serine protease that is involved in the regulation of cell death and survival. This inhibition has been shown to have potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and ischemia-reperfusion injury.
Propiedades
IUPAC Name |
N-[4-[4-(2-phenylethyl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-17(24)21-19-7-9-20(10-8-19)27(25,26)23-15-13-22(14-16-23)12-11-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXOCVNCQUTKCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(tetrahydro-2H-thiopyran-4-yl)-1-piperazinyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5323284.png)
![[5-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylmethyl)-2-ethoxyphenyl]methanol](/img/structure/B5323300.png)

![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5323316.png)
![3-(1,3-benzodioxol-5-yl)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acrylamide](/img/structure/B5323327.png)


![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5323350.png)

![5-propyl-3-[(2-pyridinylmethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5323369.png)
![methyl {2-ethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5323370.png)
![2,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5323376.png)
![1-allyl-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5323380.png)
